4-[4-(Dimethylamino)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, closely related to the chemical , has revealed insights into supramolecular arrangements. These studies highlight how substituents on the cyclohexane ring influence supramolecular structures, crucial for understanding the chemical's potential applications in materials science and molecular engineering (Graus et al., 2010).
Crystallographic Analysis
Crystallographic analyses of compounds structurally related to the specified chemical have been conducted. These analyses provide insights into the molecular and crystal structures of such compounds, which are essential for applications in crystal engineering and pharmaceutical formulation (Jiang & Zeng, 2016).
Synthesis and Reactivity
Several studies focus on the synthesis of derivatives and the reactivity of compounds within the same family. Understanding these synthesis routes and reactivity profiles is crucial for developing new materials or pharmaceuticals based on this chemical structure (Kuroyan et al., 1995).
Molecular Properties and Interactions
Investigations into similar oxaspirocyclic compounds have shed light on their molecular properties, such as hydrogen bonding and π-π stacking interactions. These properties are fundamental for potential applications in molecular recognition, sensor design, and supramolecular chemistry (Silaichev et al., 2013).
Future Directions
Properties
IUPAC Name |
4-[4-(dimethylamino)benzoyl]-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-4-21-11-9-19(10-12-21)22(16(13-26-19)18(24)25)17(23)14-5-7-15(8-6-14)20(2)3/h5-8,16H,4,9-13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIAYPOJSBQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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